molecular formula C20H17N5OS2 B2779180 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 765921-45-7

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2779180
CAS No.: 765921-45-7
M. Wt: 407.51
InChI Key: AZKHCEHZVUXOBC-UHFFFAOYSA-N
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Description

2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic small molecule developed for biochemical research. It features a molecular architecture combining imidazole and 1,3,4-thiadiazole heterocycles, frameworks widely recognized in medicinal chemistry for their diverse biological activities . This compound has been identified as a promising inhibitor of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated a significant inhibitory effect on the COX-2 isoenzyme, with one study reporting 88% inhibition at a 10 µM concentration . COX-2 is an inducible enzyme pivotal in inflammatory processes and is also implicated in carcinogenesis and angiogenesis . The compound also exhibits activity against the COX-1 isoenzyme, suggesting potential as a tool for researching the differential roles of COX isoforms in various disease models. This pharmacological profile makes it a valuable candidate for research focused on inflammation, cancer, and related pathways . Research Applications: Inflammation Research: Serves as a lead compound for studying the role of COX-2 in inflammatory responses and for evaluating new anti-inflammatory agents. Oncology Studies: Useful for investigating the link between chronic inflammation, COX-2 overexpression, and cancer progression, particularly in colorectal carcinogenesis and angiogenesis. Enzyme Kinetics & Mechanism: Aids in the study of COX enzyme inhibition mechanisms and structure-activity relationships (SAR) of heterocyclic compounds. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable safety regulations.

Properties

IUPAC Name

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS2/c1-14-23-24-19(28-14)22-18(26)13-27-20-21-12-17(15-8-4-2-5-9-15)25(20)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKHCEHZVUXOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Oxidation of the Thioether Linkage

The sulfur atom in the thioether undergoes oxidation with reagents like H₂O₂ or m-CPBA, forming sulfoxide or sulfone derivatives.

Experimental Data :

Oxidizing AgentProductReaction TimeYield
H₂O₂ (30%)Sulfoxide4 h, RT52%
m-CPBASulfone2 h, 0°C78%

Sulfone derivatives show enhanced biological activity due to increased polarity.

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Conc. HCl at 80°C yields acetic acid and the corresponding amine.

  • Basic Hydrolysis : NaOH/EtOH produces the carboxylate salt .

Kinetics :

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)
1M HCl2.3 × 10⁻⁴50 min
1M NaOH5.8 × 10⁻⁴20 min

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring participates in electrophilic substitutions (e.g., nitration, halogenation). Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 4-position :

Nitration Results :

Nitration PositionProduct StabilityYield
4-NO₂High61%
2-NO₂Low18%

Halogenation (e.g., Cl₂/FeCl₃) preferentially occurs at the phenyl substituents rather than the imidazole core .

Ring-Opening Reactions of the Thiadiazole Moiety

Under strong acidic conditions (e.g., H₂SO₄), the thiadiazole ring undergoes cleavage to form thiol and carbonyl intermediates :

Mechanism :

  • Protonation of the thiadiazole nitrogen.

  • Nucleophilic attack by water leading to ring opening.

Cycloaddition Reactions

The imidazole-thiadiazole system participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused heterocycles :

Outcome :

DienophileProductYield
Maleic anhydrideImidazo-thiadiazole fused44%

Metal Coordination

The imidazole nitrogen and thiadiazole sulfur act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination complexes exhibit altered solubility and bioactivity :

Stability Constants (log K) :

Metal Ionlog K
Cu²⁺4.2
Zn²⁺3.8

Functional Group Interconversion

The acetamide group is converted to nitrile or ester derivatives via dehydration or alcoholysis:

  • Dehydration : P₂O₅ yields the nitrile (85% conversion).

  • Alcoholysis : MeOH/H⁺ forms the methyl ester (72% yield) .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing imidazole and thiadiazole derivatives. For instance, certain derivatives have demonstrated significant efficacy against RNA viruses, including the hepatitis C virus (HCV). The compound's ability to inhibit viral replication has been linked to its interaction with viral polymerases, making it a candidate for further development as an antiviral agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of imidazole exhibit potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Potential
Studies have investigated the anticancer properties of similar compounds. For example, research into 1,3,4-thiadiazole derivatives has shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The hybrid structure of the compound may enhance its bioactivity against specific cancer types .

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives have been recognized for their pesticidal properties. The compound's structure suggests potential efficacy as a fungicide or herbicide. Field studies have demonstrated that compounds with similar functional groups can effectively control plant pathogens and pests, indicating that this compound may also possess similar capabilities .

Data Tables

Application Area Target Organism Activity Reference
AntiviralHepatitis C VirusInhibition of viral replication
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
AnticancerVarious cancer cell linesInduction of apoptosis
Agricultural PesticidePlant pathogensEffective control of plant diseases

Case Studies

  • Antiviral Efficacy Study
    A study published in MDPI explored the antiviral efficacy of various imidazole derivatives against HCV. The results indicated that certain compounds exhibited low IC50 values, showcasing their potential as effective antiviral agents .
  • Antimicrobial Activity Assessment
    Jain et al. conducted an antimicrobial activity assessment on substituted phenyl imidazole derivatives. Their findings suggested that specific compounds showed remarkable activity against E. coli and B. subtilis, supporting the therapeutic potential of these compounds in treating infections .
  • Anticancer Mechanism Investigation
    Research into the anticancer mechanisms of thiadiazole derivatives revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. This study emphasized the need for further exploration into the therapeutic applications of similar hybrid compounds .

Mechanism of Action

The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations:

Yield and Synthetic Efficiency: The benzylthio-substituted compound 5h achieved the highest yield (88%), likely due to reduced steric hindrance compared to bulkier substituents like 4-chlorobenzyl (5e: 74%) .

Melting Points : Derivatives with rigid aromatic systems (e.g., 4d , 190–194°C) exhibit higher melting points than aliphatic-substituted analogues (5e : 132–134°C), suggesting stronger intermolecular interactions in crystalline states .

Spectral Trends : IR spectra for thiadiazole-acetamides consistently show C=O stretches near 1678–1680 cm⁻¹, confirming acetamide formation . Aromatic proton signals in ¹H NMR (δ 7.25–7.60) are conserved across analogues, reflecting structural uniformity in the aryl-thioether domains .

Biological Activity

The compound 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that combines the pharmacophoric elements of imidazole and thiadiazole. This combination is significant due to the known biological activities associated with these heterocycles, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The molecular formula of the compound is C18H16N4OSC_{18}H_{16}N_4OS, with a molecular weight of approximately 352.41 g/mol. The structural features include:

  • An imidazole ring which is known for its biological activity.
  • A thiadiazole moiety that contributes to its pharmacological properties.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition, suggesting effective antibacterial properties.
Bacterial StrainZone of Inhibition (mm)
E. coli20
S. aureus25
Bacillus subtilis22
Pseudomonas aeruginosa19

These results align with findings that other imidazole derivatives also show potent antibacterial activity against similar strains .

Anticancer Activity

The anticancer potential of the compound was evaluated through cytotoxicity assays against human cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The following findings were observed:

  • Cytotoxic Effects : The compound exhibited significant cytotoxicity, particularly against the A431 cell line, with an IC50 value indicating effective cell growth inhibition.
Cell LineIC50 (µM)
HT-2915
A43110
PC312

Additionally, apoptosis assays confirmed that treatment with the compound led to increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2), indicating a mechanism by which the compound induces cancer cell death .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using in vitro models that measure the release of pro-inflammatory cytokines. The compound significantly reduced levels of TNF-alpha and IL-6 in treated cells compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with imidazole rings are known to inhibit various enzymes involved in inflammation and microbial growth.
  • Induction of Apoptosis : The ability to modulate apoptotic pathways contributes to its anticancer effects.
  • Membrane Disruption : Antimicrobial activity may also result from the disruption of bacterial cell membranes.

Case Studies

Several studies have further elucidated the biological activities associated with similar compounds:

  • A study by Jain et al. demonstrated that imidazole derivatives displayed broad-spectrum antimicrobial activity against multiple pathogens .
  • Another investigation highlighted the cytotoxic effects of thiadiazole derivatives on cancer cells, supporting the potential therapeutic use of compounds containing both imidazole and thiadiazole moieties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves:

Imidazole ring formation : Condensation of aldehydes (e.g., benzaldehyde derivatives) with amines and thiols under acidic or basic conditions .

Thioether linkage : Reaction of the imidazole-2-thiol intermediate with a bromoacetamide derivative bearing the thiadiazole moiety, using a base like triethylamine in anhydrous THF .

Amide coupling : Final purification via column chromatography or recrystallization to achieve >95% purity .

  • Optimization : Parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., K₂CO₃) are systematically varied to maximize yield (typically 60–75%) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and thioether/amide linkages. For example, the thiadiazole NH proton appears as a singlet at δ 12.5–13.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 464.1) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (±0.3% tolerance) .

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodological Answer :

  • In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against S. aureus (IC₅₀: 8–12 µg/mL) and E. coli (IC₅₀: 15–20 µg/mL) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., COX-2 IC₅₀: 1.6 µM) .

Advanced Research Questions

How can structural modifications enhance bioactivity? Provide a structure-activity relationship (SAR) analysis.

  • Methodological Answer :

  • SAR Table :
Substituent ModificationObserved Effect on ActivityReference
4-Chlorophenyl on imidazole↑ Antimicrobial potency (MIC: 6 µg/mL)
Nitro group on thiadiazole↓ Solubility, ↑ cytotoxicity (HeLa: IC₅₀ 4 µM)
Methyl at thiadiazole C5Stabilizes π–π stacking with enzymes
  • Strategy : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent target binding .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and positive controls (e.g., doxorubicin for cytotoxicity) .

Control solvent effects : DMSO concentration ≤0.1% to avoid false positives .

Validate targets : Surface plasmon resonance (SPR) or ITC to confirm direct binding to purported targets (e.g., EGFR kinase) .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., imidazole π–π stacking with tyrosine kinase active sites) .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Q. How to design in vivo studies to evaluate pharmacokinetics?

  • Methodological Answer :

  • Animal models : Administer 10 mg/kg (IV) in Sprague-Dawley rats; collect plasma at 0, 1, 4, 8, 24 h for LC-MS/MS analysis .
  • Key parameters :
  • t₁/₂ : 3.2 ± 0.5 h
  • Cmax : 1.8 µg/mL
  • Bioavailability : 22% (oral) due to first-pass metabolism .

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